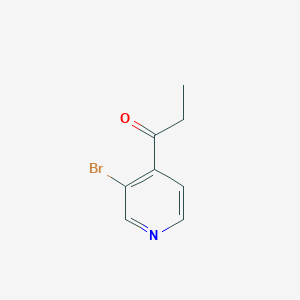

1-(3-Bromopyridin-4-yl)propan-1-one

Description

Contextualization within Halogenated Pyridine (B92270) Derivatives

Halogenated pyridines are a class of heterocyclic compounds that serve as fundamental building blocks in a wide array of chemical applications, from pharmaceuticals and agrochemicals to materials science. The presence of a halogen atom on the pyridine ring significantly influences the molecule's reactivity, allowing for a diverse range of chemical transformations. Bromopyridines, in particular, are widely used as precursors in cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net The electron-withdrawing nature of the pyridine nitrogen atom makes the ring generally less reactive towards electrophilic substitution compared to benzene, often requiring harsh reaction conditions. nih.gov However, this electronic characteristic also facilitates nucleophilic aromatic substitution, particularly at the 2- and 4-positions. nih.gov The strategic placement of a bromine atom, as seen in 1-(3-Bromopyridin-4-yl)propan-1-one, provides a reactive handle for further molecular elaboration, making it a key player in the synthesis of highly functionalized pyridine derivatives.

Significance as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the dual reactivity imparted by its functional groups. The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups. nih.govnih.gov This capability is crucial for the construction of complex molecular scaffolds, which are often the backbones of new therapeutic agents and functional materials.

Furthermore, the ketone functional group at the 4-position offers another site for chemical modification. It can undergo a variety of classical carbonyl reactions, such as reduction to an alcohol, reductive amination to form amines, or reaction with Grignard reagents to introduce new carbon-carbon bonds. The ketone can also influence the reactivity of the pyridine ring and can be a key binding element in biologically active molecules. The interplay between the bromo and propanoyl substituents allows for a stepwise and controlled functionalization of the pyridine core, making this compound a highly valuable and versatile tool for the synthetic chemist.

While a specific, detailed experimental procedure for the synthesis of this compound is not widely available in the public domain, a plausible synthetic route can be inferred from the synthesis of analogous compounds such as 1-(3-bromopyridin-2-yl)ethanone. google.com Such a synthesis would likely involve the initial oxidation of 3-bromopyridine (B30812) to its N-oxide, followed by an acylation reaction. google.com

Overview of Research Trajectories for Pyridyl Ketone Scaffolds

Pyridyl ketone scaffolds are of significant interest in medicinal chemistry due to their prevalence in a variety of biologically active compounds. frontiersin.orgbohrium.com The pyridine ring can act as a bioisostere for other aromatic or heterocyclic systems and can engage in hydrogen bonding and other non-covalent interactions with biological targets. dntb.gov.ua The ketone moiety can also participate in crucial binding interactions within an active site.

Research into pyridyl ketone derivatives has led to the discovery of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. nih.govnih.gov For instance, certain aryl pyridyl ketones have been investigated for their anti-inflammatory effects. The development of novel pyridinone derivatives, which can be synthesized from pyridyl ketones, has also been a fruitful area of research, yielding compounds with potential applications in treating a range of diseases. frontiersin.orgbohrium.com The ongoing exploration of pyridyl ketone scaffolds is focused on the design and synthesis of new analogues with improved potency, selectivity, and pharmacokinetic properties, underscoring the importance of versatile building blocks like this compound in advancing these research frontiers.

Chemical Compound Information

| Compound Name |

| This compound |

| 3-Bromopyridine |

| 1-(3-Bromopyridin-2-yl)ethanone |

| Pyridine |

Chemical Data for this compound

| Property | Value |

| CAS Number | 1371592-05-0 researchgate.net |

| Molecular Formula | C8H8BrNO researchgate.net |

| Molecular Weight | 214.06 g/mol researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8BrNO |

|---|---|

Molecular Weight |

214.06 g/mol |

IUPAC Name |

1-(3-bromopyridin-4-yl)propan-1-one |

InChI |

InChI=1S/C8H8BrNO/c1-2-8(11)6-3-4-10-5-7(6)9/h3-5H,2H2,1H3 |

InChI Key |

DBQVMPZYSWOOIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=NC=C1)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 3 Bromopyridin 4 Yl Propan 1 One and Analogues

Strategies for Constructing the 3-Bromopyridin-4-yl Moiety

The regioselective introduction of a bromine atom at the C-3 position of a 4-substituted pyridine (B92270) ring presents a significant synthetic challenge due to the electronic properties of the pyridine nucleus. Several methodologies have been developed to address this, including regioselective bromination, directed metallation, and palladium-catalyzed reactions.

Regioselective Bromination of Pyridine Precursors

Direct bromination of pyridine typically leads to a mixture of products. However, the regioselectivity of the reaction can be controlled by the presence of activating or directing groups on the pyridine ring. For instance, the bromination of activated pyridines, such as those bearing amino, hydroxy, or methoxy (B1213986) substituents, with N-bromosuccinimide (NBS) can proceed with high regioselectivity. researchgate.net The reactivity and the position of bromination are dependent on the nature and position of the substituent. researchgate.net For example, the bromination of 4-methyl-3-nitropyridine (B1297851) can be a key step in a multi-step synthesis of 3-bromo-4-methylpyridine. google.com This process involves the reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction where the amino group is diazotized and subsequently replaced by bromine. google.comchemicalbook.com

| Precursor | Reagent | Product | Yield | Reference |

| 4-Methyl-3-nitropyridine | 1. H₂, Catalyst 2. HBr, Br₂, NaNO₂ | 3-Bromo-4-methylpyridine | 95% | google.comchemicalbook.com |

| 2-Methyl-4-aminopyridine | HBr, Br₂, NaNO₂ | 4-Methyl-3-bromopyridine | 95% | google.com |

| Pyridine | Br₂, H₂SO₄ | 3-Bromopyridine (B30812) | - | google.com |

Directed Lithiation and Subsequent Electrophilic Quenching with Acylating Agents

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of specific positions on an aromatic ring. baranlab.org This method involves the use of a directing metalating group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. clockss.orgharvard.edu For pyridines, which can undergo nucleophilic addition by organolithiums, the use of hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures is often necessary to promote lithiation over addition. clockss.org Once the lithiated intermediate is formed, it can be quenched with an appropriate electrophile, such as an acylating agent, to introduce the desired functional group. clockss.orgyoutube.com For instance, the lithiation of a pyridine derivative at the desired position, followed by reaction with a propanoyl-containing electrophile, can directly lead to the formation of the propan-1-one side chain.

A related approach involves a halogen-metal exchange reaction, which can provide access to specific lithiated pyridines that are not accessible through direct deprotonation. baranlab.org The resulting organolithium species can then be reacted with an acylating agent.

| Pyridine Derivative | Base | Electrophile | Product | Reference |

| 2-Chloropyridine | LTMP | Benzoyl chloride | 2-Chloro-3-benzoylpyridine | youtube.com |

| 3-Chloropyridine | n-BuLi, RMgBr·LiCl | Various electrophiles | 2,3,4-Trisubstituted pyridines | nih.govrsc.org |

| Pyridine with 3-oxetane unit | n-BuLi | Various electrophiles | 4-Functionalized pyridine oxetanes | rsc.org |

Palladium-Catalyzed Coupling Reactions for Pyridine Ring Formation and Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are indispensable tools for the formation of C-C bonds and the functionalization of heterocyclic compounds. rsc.orgnih.govnih.govlibretexts.org These reactions offer a versatile and efficient means to introduce various substituents onto a pre-formed pyridine ring or to construct the pyridine ring itself. For example, a 3-bromopyridine derivative can be coupled with an appropriate organoboron or organotin reagent to introduce a desired group at the 3-position. acs.orgacs.orgnih.gov

The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is particularly attractive due to the low toxicity and stability of the boron-containing byproducts. nih.govlibretexts.org However, for certain substrates, such as those containing strongly coordinating groups, the Stille coupling, which employs organotin reagents, may provide higher yields. rsc.orgresearchgate.net The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and can significantly influence the yield and selectivity. rsc.orgnih.gov

| Coupling Partners | Catalyst System | Product Type | Reference |

| 3-Bromopyridine and Allylic Alcohols | Pd(OAc)₂ | 3-(3'-Pyridyl) ketones or aldehydes | acs.org |

| 5-Bromo-2-methylpyridin-3-amine and Arylboronic Acids | Pd(PPh₃)₄, K₃PO₄ | Pyridine derivatives | nih.gov |

| 3-Bromo-6-(thiophen-2-yl)pyridazine and (Hetero)aromatic Boronic Acids | Pd(PPh₃)₄, Na₂CO₃ | Thienylpyridazines | nih.gov |

Formation of the Propan-1-one Side Chain

Once the 3-bromopyridin-4-yl core is established, the propan-1-one side chain can be introduced through various synthetic transformations.

Grignard Reagent Additions to Pyridine Carboxamides or Aldehydes

The addition of an ethyl Grignard reagent (ethylmagnesium bromide) to a suitable pyridine-4-carbonyl derivative, such as a pyridine-4-carboxamide or a pyridine-4-carbaldehyde, is a classic and effective method for forming the propan-1-one side chain. researchgate.netacs.orgacs.org The reaction with a carboxamide initially forms a stable tetrahedral intermediate which, upon acidic workup, hydrolyzes to the desired ketone. Alternatively, addition to an aldehyde yields a secondary alcohol, which must then be oxidized to the ketone. The choice of the Grignard reagent and the reaction conditions are critical to avoid side reactions, such as addition to the pyridine ring itself. rug.nlresearchgate.netresearchgate.net

| Pyridine Substrate | Grignard Reagent | Intermediate/Product | Reference |

| Pyridine-4-carboxamide | Ethylmagnesium bromide | 1-(Pyridin-4-yl)propan-1-one | researchgate.net |

| Pyridine-4-carbaldehyde | Ethylmagnesium bromide | 1-(Pyridin-4-yl)propan-1-ol | researchgate.net |

| 2-Cyanopyridine | Various Grignard reagents | 2-Acylpyridines | researchgate.net |

Oxidation of Corresponding Propan-1-ol Derivatives (e.g., Dess-Martin Periodinane oxidation)

If the propan-1-one side chain is installed via a route that initially yields the corresponding secondary alcohol, 1-(3-bromopyridin-4-yl)propan-1-ol, a subsequent oxidation step is required to furnish the ketone. nih.gov The Dess-Martin periodinane (DMP) oxidation is a particularly mild and efficient method for this transformation. wikipedia.orgwikipedia.orgorganic-chemistry.org DMP offers several advantages, including neutral reaction conditions, short reaction times, and high yields, making it compatible with a wide range of sensitive functional groups. wikipedia.orgalfa-chemistry.compitt.edu The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) at room temperature. wikipedia.orgorganic-chemistry.org

| Substrate | Oxidant | Product | Key Advantages | Reference |

| Primary and Secondary Alcohols | Dess-Martin Periodinane (DMP) | Aldehydes and Ketones | Mild conditions, high yields, chemoselective | wikipedia.orgwikipedia.orgorganic-chemistry.org |

| N-protected-amino alcohols | Dess-Martin Periodinane (DMP) | N-protected-amino aldehydes/ketones | No epimerization | wikipedia.org |

| α-β-unsaturated alcohol | Dess-Martin Periodinane (DMP) | α-β-unsaturated aldehyde | High selectivity | wikipedia.org |

Chain Elongation Strategies via Carbon-Carbon Bond Formation

The construction of the propanone side chain on a pre-existing 3-bromopyridine core represents a direct and powerful approach to synthesizing 1-(3-bromopyridin-4-yl)propan-1-one. These chain elongation strategies primarily rely on the formation of a new carbon-carbon bond between the pyridine ring and a three-carbon acyl group or its synthetic equivalent. A common theme in these methods is the reaction of an organometallic pyridine derivative with a suitable acylating agent. organic-chemistry.org

A highly effective method involves the generation of a nucleophilic pyridyl species, which can then react with an electrophilic source of the propanoyl group. For the target molecule, this would typically start with 3-bromopyridine. To introduce the propanone at the C4 position, a directed metalation or a halogen-metal exchange is necessary. For instance, a 3-bromo-4-lithiopyridine intermediate can be generated in situ and subsequently reacted with a propanoyl electrophile, such as propanoyl chloride, propanoic anhydride, or an ester like ethyl propanoate. researchgate.net The reaction of organolithium reagents with esters is a well-established method for ketone synthesis. researchgate.netresearchgate.net

Alternatively, the addition of an organometallic reagent, such as propyllithium or a propyl Grignard reagent, to a 3-bromopyridine-4-carboxaldehyde would yield a secondary alcohol. organic-chemistry.org Subsequent oxidation of this alcohol provides the desired ketone, this compound. organic-chemistry.org This two-step sequence is a classic and reliable method for ketone formation. organic-chemistry.org

The use of activated carboxylic acid derivatives, such as S-(2-pyridyl) thioates, has also proven effective for the synthesis of various ketones. researchgate.netdigitellinc.com In this context, 3-bromopyridine-4-carboxylic acid could be converted to its S-(2-pyridyl) thioester. This activated intermediate can then react with a propyl organometallic reagent, often in the presence of a copper catalyst, to yield the target ketone under mild conditions. digitellinc.com This method's utility is highlighted by its application in the synthesis of complex pharmaceutical precursors at ambient temperatures. digitellinc.com

Table 1: Reagents for Chain Elongation via C-C Bond Formation

| Pyridyl Precursor (Nucleophile/Electrophile) | Chain Elongation Reagent (Electrophile/Nucleophile) | Resulting Bond | Key Features | Reference |

|---|---|---|---|---|

| 3-Bromo-4-lithiopyridine | Ethyl propanoate / Propanoyl chloride | Pyridyl(C4)-C(O) | Requires low temperatures for organometallic stability. | researchgate.net |

| 3-Bromopyridine-4-carboxaldehyde | Propylmagnesium bromide / Propyllithium | Pyridyl(C4)-CH(OH) | Forms a secondary alcohol intermediate needing subsequent oxidation. | organic-chemistry.org |

| S-(2-pyridyl) 3-bromopyridine-4-thiocarboxylate | Propylmagnesium bromide (with Cu(I) catalyst) | Pyridyl(C4)-C(O) | Mild reaction conditions; avoids cryogenic temperatures. | researchgate.netdigitellinc.com |

| 3-Bromopyridine-4-carbonitrile | Propylmagnesium bromide | Pyridyl(C4)-C(=NMgBr) | Forms a ketimine intermediate which is hydrolyzed to the ketone. | organic-chemistry.org |

Tandem Reactions and Multi-Component Approaches to Pyridyl Ketonesacs.org

Tandem reactions and multi-component reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules like substituted pyridyl ketones from simple, readily available starting materials in a single pot. acsgcipr.orgnih.gov These approaches are characterized by high atom and step economy, often generating significant molecular complexity in one operation. acsgcipr.org Instead of building the side chain onto an existing pyridine, these methods construct the pyridine ring itself with the required substituents already in place.

Several named reactions are central to the MCR synthesis of pyridines, including the Hantzsch, Bohlmann-Rahtz, and Kröhnke pyridine syntheses. acsgcipr.orgwikipedia.org These methods typically involve the condensation of aldehydes, ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate), and one or more carbonyl compounds. acs.orgacsgcipr.org

For instance, a modified Bohlmann-Rahtz or Kröhnke synthesis could be envisioned for preparing analogues of this compound. The Kröhnke synthesis involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate. wikipedia.org A variation of this could assemble the substituted pyridine ring from smaller fragments.

More contemporary MCRs often utilize transition-metal catalysts to achieve novel transformations. A one-pot, three-component synthesis of polysubstituted pyridines has been developed based on an aza-Wittig reaction followed by a Diels-Alder reaction. nih.gov Similarly, tandem reactions involving the annulation of 1,3-enynes have been reported for the construction of functionalized pyridines. nih.gov A one-pot method for polysubstituted pyridines can proceed through the tandem reaction of nitriles, Reformatsky reagents, and 1,3-enynes, involving isomerization, cyclization, and aromatization steps. nih.gov These strategies allow for the convergent assembly of the pyridine core, offering a high degree of flexibility in the introduction of substituents.

Table 2: Overview of Multi-Component Strategies for Pyridine Synthesis

| Reaction Name | Core Components | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-ketoester (x2), Ammonia | 1,4-Dihydropyridine | Requires subsequent oxidation to the pyridine. | acsgcipr.orgwikipedia.org |

| Bohlmann-Rahtz Synthesis | Enamine, α,β-unsaturated ketone | Substituted Pyridine | Directly yields the aromatic pyridine ring. | acsgcipr.org |

| Kröhnke Synthesis | α-Pyridinium methyl ketone, α,β-unsaturated carbonyl, Ammonium acetate | Substituted Pyridine | Mild conditions, high yields for 2,4,6-trisubstituted pyridines. | wikipedia.org |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-dicarbonyl compound, Ammonia | Pyridin-2-one | Forms a pyridone derivative directly. | acsgcipr.org |

| Four-Component Synthesis | Aldehyde, Acetophenone, Malononitrile, Ammonium acetate | 2-Amino-3-cyanopyridine | One-pot synthesis often utilizing microwave or catalyst. | acs.orgnih.gov |

Chemical Reactivity and Derivatization Pathways of 1 3 Bromopyridin 4 Yl Propan 1 One

Transformations at the Bromine Atom

The carbon-bromine bond on the pyridine (B92270) ring is a primary site for functionalization. The electron-withdrawing nature of the pyridine nitrogen and the adjacent carbonyl group influences the reactivity of the bromine-substituted carbon, making it susceptible to several classes of reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for the derivatization of halo-pyridines. In this type of reaction, a nucleophile displaces the halide on the aromatic ring. chemtube3d.com Aromatic rings, typically nucleophilic, become electrophilic and thus amenable to nucleophilic attack when substituted with electron-withdrawing groups. chemtube3d.comchemistrylearner.com The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. chemtube3d.com The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. chemistrylearner.com

For 3-bromopyridines, substitution can be challenging. However, studies have shown that the presence of certain activating groups and specific reaction conditions can facilitate SNAr. For instance, the reaction of 3-bromopyridines with nucleophiles like alcohols, amines, and thiols can be achieved, often with a preference for substitution at the 4-position. Research indicates that such reactions can proceed through a pyridyne intermediate, particularly under basic conditions. The use of a base can induce the elimination of HBr to form a transient 3,4-pyridyne, which is then attacked by the nucleophile. This pathway can lead to a mixture of 3- and 4-substituted products, with the 4-substituted isomer often being favored. The selectivity for 4-substitution is driven by the greater reactivity of 4-bromopyridines in SNAr reactions compared to their 3-bromo counterparts.

A tandem isomerization/substitution approach has been developed to achieve 4-selective substitution of 3-bromopyridines. This strategy exploits the base-catalyzed isomerization of 3-bromopyridines to the more reactive 4-bromo isomers, which are then readily substituted by nucleophiles. This method has been successfully applied for etherification, hydroxylation, and amination reactions. researchgate.netumich.edu

Table 1: Examples of Nucleophilic Aromatic Substitution of 3-Bromopyridines

| Nucleophile | Product | Selectivity (4-substituted:3-substituted) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(4-chlorophenyl)ethanol | 4-(2-(4-chlorophenyl)ethoxy)pyridine | 2.4 : 1 | 54 | researchgate.net |

| Aniline | 4-phenylaminopyridine | >20 : 1 | 75 | umich.edu |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Sonogashira involving C-Br bond)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a primary method for the derivatization of 1-(3-bromopyridin-4-yl)propan-1-one at the bromine position.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is widely used due to its mild conditions and tolerance of various functional groups. organic-chemistry.orgalfa-chemistry.comwikipedia.org The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron species. wikipedia.orgscribd.com This method is highly suitable for creating C-C bonds by coupling this compound with a variety of aryl, heteroaryl, vinyl, or alkyl boronic acids or esters. wikipedia.org The general reactivity trend for the halide is I > OTf > Br >> Cl. wikipedia.org

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a palladium or nickel complex. researchgate.net This reaction is noted for its ability to couple sp³, sp², and sp hybridized carbon atoms. researchgate.net The organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents. While highly effective, the air and moisture sensitivity of the organozinc reagents can be a practical limitation. researchgate.net

Sonogashira Coupling: The Sonogashira coupling is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. wikipedia.orgresearchgate.net This reaction provides a direct route to synthesize alkynyl-substituted pyridines from this compound. Copper-free versions of the Sonogashira reaction have also been developed. organic-chemistry.org

Table 2: Overview of Cross-Coupling Reactions for Aryl Bromides

| Reaction | Coupling Partner | Catalyst System | Key Features | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Mild conditions, high functional group tolerance, stable reagents. | organic-chemistry.orgwikipedia.orgscribd.com |

| Negishi | Organozinc (e.g., R-ZnX) | Pd or Ni catalyst (e.g., Pd(PPh₃)₄, Ni(acac)₂) | Couples sp³, sp², and sp carbons; high reactivity. | researchgate.net |

Reduction of the Bromine Substituent

The bromine atom of this compound can be removed through a reduction reaction, leading to the corresponding 1-(pyridin-4-yl)propan-1-one. This hydrodehalogenation can be achieved through various methods.

Catalytic hydrogenation is a common approach, where the bromo-substituted pyridine is treated with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. The reaction can also be performed using transfer hydrogenation, with hydrogen donors like formic acid, ammonium (B1175870) formate, or isopropanol. organic-chemistry.org For instance, a simple and efficient Ru(II)-catalyzed transfer hydro-dehalogenation using 2-propanol as the hydride source is applicable to various aromatic halides. organic-chemistry.org

Radical-mediated reductions offer another pathway. A system using 2-propanol as the reductant and solvent, cesium carbonate as a base, and di-tert-butyl peroxide as a radical initiator can effectively reduce a variety of aryl bromides. organic-chemistry.orgresearchgate.net Visible-light-induced, transition-metal-free methods have also been developed, where a combination of visible light and a base can initiate a radical-mediated hydrogenation of aryl halides, including bromides, with high yields and tolerance for various functional groups. organic-chemistry.org

Reactivity of the Propan-1-one Carbonyl Group

The carbonyl group of the propan-1-one side chain is an electrophilic center, making it susceptible to attack by nucleophiles. This reactivity allows for a wide range of transformations, including additions, condensations, and annulations.

Nucleophilic Addition Reactions (e.g., hydride reductions)

The most fundamental reaction of the carbonyl group is nucleophilic addition. fiveable.me A nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate where the carbon hybridization changes from sp² to sp³. fiveable.me

A key example is the reduction of the ketone to a secondary alcohol, 1-(3-bromopyridin-4-yl)propan-1-ol. This is typically achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for this transformation, often in alcoholic solvents. organic-chemistry.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though they are less selective and more reactive. organic-chemistry.org

The addition of carbon nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can be used to introduce new alkyl, aryl, or vinyl groups, leading to the formation of tertiary alcohols. organic-chemistry.orgcdnsciencepub.com Another important reaction is the addition of cyanide (from a source like HCN or NaCN) to form a cyanohydrin, which is a versatile intermediate for further synthesis. ncert.nic.in

Table 3: Common Nucleophilic Additions to Ketones

| Nucleophile/Reagent | Product Type | Comments | Reference(s) |

|---|---|---|---|

| Hydride (e.g., NaBH₄, LiAlH₄) | Secondary Alcohol | Common and efficient reduction method. | organic-chemistry.org |

| Grignard Reagent (RMgX) | Tertiary Alcohol | Forms a new C-C bond. | organic-chemistry.orgcdnsciencepub.com |

| Organolithium (RLi) | Tertiary Alcohol | Similar to Grignard reagents, highly reactive. |

Condensation and Annulation Reactions

The carbonyl group and its adjacent α-hydrogens allow this compound to participate in various condensation and annulation reactions, leading to the formation of new rings and complex heterocyclic systems.

Condensation Reactions:

Aldol (B89426) Condensation: In the presence of a base or acid, the ketone can react with another carbonyl compound (or itself) in an aldol condensation. This reaction forms a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone. ncert.nic.in When the reaction is between two different carbonyl compounds, it is termed a crossed or mixed aldol condensation. libretexts.org The Claisen-Schmidt reaction is a specific type of crossed aldol condensation between a ketone and an aromatic aldehyde that lacks α-hydrogens. libretexts.org

Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene (B1212753) group (e.g., malonic acid, cyanoacetic esters) in the presence of a weak base like pyridine or piperidine. chemistrylearner.comslideshare.netwikipedia.org The initial product is an α,β-unsaturated compound, which can sometimes undergo further reactions like decarboxylation. wikipedia.orgorganic-chemistry.org

Annulation Reactions (Ring-Forming Reactions):

Gewald Reaction: This is a multicomponent reaction where a ketone, an α-cyanoester (or similar active methylene compound), and elemental sulfur condense in the presence of a base to form a polysubstituted 2-aminothiophene. umich.eduwikipedia.orgthieme-connect.com Aryl ketones are known to be viable substrates for this reaction. mdpi.com

Fischer Indole (B1671886) Synthesis: The ketone can react with a phenylhydrazine (B124118) under acidic conditions to form a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement and cyclization to produce an indole ring. wikipedia.orgbyjus.comorganic-chemistry.org This is a classic and versatile method for synthesizing substituted indoles. byjus.com

Paal-Knorr Synthesis: While the classic Paal-Knorr synthesis utilizes 1,4-dicarbonyl compounds to form furans, pyrroles, or thiophenes, alfa-chemistry.comwikipedia.org modifications and related syntheses can involve α,β-unsaturated ketones (which can be derived from the title compound) as precursors for heterocyclic ring formation.

Hantzsch Pyridine Synthesis: This is a multicomponent reaction that typically involves an aldehyde, a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which is then oxidized to a pyridine. chemtube3d.comwikipedia.orgfiveable.meorganic-chemistry.org Variations of this synthesis can utilize different carbonyl components.

Table 4: Potential Annulation Reactions for this compound

| Reaction Name | Reactants | Product Heterocycle | Key Features | Reference(s) |

|---|---|---|---|---|

| Gewald Reaction | Active methylene nitrile, Sulfur, Base | 2-Aminothiophene | Multicomponent reaction, forms a thiophene (B33073) ring. | umich.eduwikipedia.org |

| Fischer Indole Synthesis | Phenylhydrazine, Acid catalyst | Indole | Forms a fused indole ring system. | wikipedia.orgbyjus.com |

Enolization and Alpha-Functionalization

The propanone side chain of this compound offers a site for various chemical transformations, particularly through the formation of an enol or enolate intermediate. This allows for the introduction of functional groups at the alpha-carbon (the carbon atom adjacent to the carbonyl group).

Enolization:

The presence of alpha-hydrogens on the carbon adjacent to the carbonyl group makes them acidic and susceptible to removal by a base, leading to the formation of an enolate. This enolate is a key reactive intermediate for alpha-functionalization reactions. The equilibrium between the keto and enol forms is fundamental to this reactivity.

Alpha-Functionalization Reactions:

Halogenation: In the presence of a suitable halogen source and catalyst, the alpha-position of the ketone can be halogenated. For instance, bromination at the alpha-carbon of a ketone can be achieved using bromine in acetic acid. nih.gov

Alkylation: The enolate can act as a nucleophile and react with alkyl halides to introduce an alkyl group at the alpha-position. This is a common strategy for building more complex carbon skeletons.

Umpolung Cross-Nucleophile Coupling: An advanced method for alpha-functionalization involves an umpolung (polarity reversal) strategy. This can be achieved using hypervalent iodine reagents, which facilitate the coupling of silyl (B83357) enol ethers or 1,3-dicarbonyl compounds with a wide range of nucleophiles, including carboxylic acids, alcohols, amines, and thiols. chemrxiv.orgresearchgate.net This method proceeds through an α-brominated carbonyl intermediate. chemrxiv.orgresearchgate.net

A general representation of alpha-functionalization is shown below:

Table 1: Examples of Alpha-Functionalization Reactions

| Reaction Type | Reagents and Conditions | Product Type |

| Bromination | Br2, AcOH | α-Bromo ketone |

| Alkylation | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | α-Alkyl ketone |

| Umpolung Coupling | Silyl enol ether, Nucleophile, Iodine(III) reagent | α-Functionalized ketone |

Pyridine Ring Modifications and Rearrangements

The pyridine ring of this compound is also amenable to a variety of chemical modifications, including isomerization, substitution, and reactions at the nitrogen atom.

Base-Catalyzed Aryl Halide Isomerization Mechanisms (e.g., pyridyne intermediates)

A notable reaction of 3-bromopyridines is base-catalyzed aryl halide isomerization. This process can lead to the rearrangement of the bromine atom on the pyridine ring, often proceeding through highly reactive pyridyne intermediates. nih.govrsc.orgresearchgate.net

Pyridyne Intermediates:

Pyridynes are pyridine analogues of benzyne (B1209423) and are highly reactive species. wikipedia.org The formation of a 3,4-pyridyne intermediate from a 3-bromopyridine (B30812) derivative allows for subsequent nucleophilic attack at either the C3 or C4 position. wikipedia.orgnih.gov The first postulation of pyridynes dates back to 1955. wikipedia.orgnih.gov

Mechanism and Selectivity:

Mechanistic studies have shown that the isomerization of 3-bromopyridines to 4-bromopyridines can occur via pyridyne intermediates. nih.govrsc.orgresearchgate.net This tandem isomerization and subsequent nucleophilic aromatic substitution (SNAr) can achieve unconventional 4-selective substitution of 3-bromopyridines. nih.govrsc.orgresearchgate.netrsc.orgresearchgate.netnih.gov This strategy is advantageous as it allows for the use of more readily available 3-bromopyridines to access 4-substituted products. nih.govresearchgate.netrsc.orgnih.gov The regioselectivity of nucleophilic addition to 3,4-pyridynes can be controlled by adjacent substituents that influence the distortion of the pyridyne intermediate. nih.gov

Table 2: Base-Catalyzed Isomerization of 3-Bromopyridines

| Starting Material | Base/Conditions | Intermediate | Product(s) |

| 3-Bromopyridine | KOH, 18-crown-6, N,N-dimethylacetamide | 3,4-Pyridyne | 4-Substituted Pyridine |

| 3-Bromopyridine | Sodium amide, Ammonia | 3,4-Pyridyne | 3- and 4-Aminopyridine |

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. youtube.comyoutube.commasterorganicchemistry.commasterorganicchemistry.comopenstax.org In the case of this compound, the pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. The existing substituents, the bromo group and the propanoyl group, will further influence the position of any incoming electrophile. Both are deactivating groups, which will direct incoming electrophiles to the meta position relative to themselves, although the pyridine nitrogen's influence is typically dominant.

Recent methods have been developed for the 3-selective halogenation of pyridines by temporarily converting them into more reactive Zincke imine intermediates. nsf.gov This approach allows for regioselective halogenation under mild conditions. nsf.gov

N-Oxidation and N-Alkylation Strategies

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a site for both oxidation and alkylation.

N-Oxidation:

The oxidation of the pyridine nitrogen leads to the formation of a pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. thieme-connect.dearkat-usa.org Common oxidizing agents for this purpose include peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid. arkat-usa.orgpipzine-chem.com The resulting N-oxides are versatile intermediates in organic synthesis. thieme-connect.de For instance, 3-substituted pyridines can be oxidized to their corresponding N-oxides using various oxidizing agents. arkat-usa.orgnih.gov

N-Alkylation:

The pyridine nitrogen can also be alkylated by reacting with an alkyl halide or other alkylating agents. This results in the formation of a pyridinium (B92312) salt. N-alkylation can be achieved using various methods, including the use of trichloroacetimidates catalyzed by a Brønsted acid or with aryl esters catalyzed by a triarylborane. rsc.orgmdpi.com The regioselectivity of N-alkylation can be an important consideration, especially in asymmetrically substituted pyridines. organic-chemistry.org

Computational Chemistry and Theoretical Investigations of 1 3 Bromopyridin 4 Yl Propan 1 One

Electronic Structure and Reactivity Modeling

The electronic properties of a molecule are fundamental to understanding its reactivity. Computational methods provide a window into these properties, offering insights that are often difficult to obtain through experimental means alone.

For a molecule like 1-(3-bromopyridin-4-yl)propan-1-one, DFT calculations would likely be carried out using a similar level of theory, such as B3LYP/6-311++G(d,p), to obtain its optimized ground state geometry. nih.gov Key structural parameters that would be determined include the bond lengths of the C-Br, C=O, and C-N bonds, as well as the bond angles and dihedral angles within the pyridine (B92270) ring and the propanoyl substituent. These calculated parameters are crucial for understanding the steric and electronic environment of the molecule.

A hypothetical table of selected optimized geometric parameters for this compound, based on typical values from related structures, is presented below.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C3-Br | ~1.90 Å |

| C4-C(O) | ~1.50 Å | |

| C=O | ~1.22 Å | |

| C-N (in ring) | ~1.34 Å | |

| Bond Angle | C2-C3-Br | ~118° |

| C5-C4-C(O) | ~121° | |

| Dihedral Angle | C5-C4-C(O)-C(H2) | ~30° |

Quantum chemical descriptors derived from DFT calculations are invaluable for predicting the reactivity of a molecule. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index.

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity. For a related compound, 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, the calculated HOMO-LUMO energy gap is 1.6731 eV. nih.gov For this compound, the electron-withdrawing nature of the propanoyl group at the 4-position and the bromine atom at the 3-position would influence these frontier orbital energies.

DFT studies on various substituted pyridines have been conducted to predict their nucleophilicity. ias.ac.in These studies often calculate reactivity descriptors to correlate with experimental findings. Based on analogous systems, a table of hypothetical quantum chemical descriptors for this compound is provided below.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Symbol | Hypothetical Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 |

| HOMO-LUMO Energy Gap | ΔE | 4.7 |

| Ionization Potential | IP | 6.5 |

| Electron Affinity | EA | 1.8 |

| Electronegativity | χ | 4.15 |

| Chemical Hardness | η | 2.35 |

| Electrophilicity Index | ω | 3.67 |

These descriptors would suggest that the molecule has a moderate reactivity, with the electrophilicity index indicating its susceptibility to attack by nucleophiles.

Retrosynthetic Analysis and Synthetic Design for 1 3 Bromopyridin 4 Yl Propan 1 One

Principles of Disconnection Strategy Applied to Pyridyl Ketones

The disconnection approach involves the imaginary breaking of bonds to simplify the target molecule. lkouniv.ac.invaia.comnumberanalytics.com For pyridyl ketones, disconnections are typically made adjacent to the heteroatom or at key functional groups to yield stable fragments or synthons. youtube.comslideshare.net The primary goal is to identify disconnections that correspond to reliable and high-yielding chemical reactions. youtube.comslideshare.net

A successful disconnection strategy for a molecule like 1-(3-Bromopyridin-4-yl)propan-1-one would prioritize breaking the molecule into manageable and readily available precursors. fiveable.meslideshare.net The presence of the pyridine (B92270) ring and the ketone functional group are key considerations in this process.

Role of Functional Group Interconversions (FGIs) in Retrosynthetic Pathways

Functional Group Interconversion (FGI) is a crucial strategy in retrosynthesis where one functional group is transformed into another to facilitate a key disconnection or to improve the efficiency of a synthetic step. lkouniv.ac.inub.eduimperial.ac.uk FGIs can be used to activate or protect certain parts of the molecule during the synthesis. chemistry.coach

In the context of synthesizing this compound, an FGI could be employed to introduce the bromo substituent at a late stage of the synthesis. For example, a precursor like 1-(pyridin-4-yl)propan-1-one could be synthesized first, followed by a regioselective bromination. This can sometimes be more efficient than starting with a pre-brominated pyridine ring, which can be less reactive in certain coupling reactions. Another FGI could be the reduction of a nitro group to an amino group, which is then converted to a bromo group via a Sandmeyer reaction. imperial.ac.ukvanderbilt.edu

Strategic Disconnections: C-C and C-Br Bonds

The most logical disconnections for this compound involve the carbon-carbon (C-C) bond of the ketone and the carbon-bromine (C-Br) bond.

C-C Bond Disconnection: Breaking the C-C bond between the carbonyl carbon and the pyridine ring is a primary retrosynthetic step. fiveable.meyoutube.com This disconnection leads back to a 3-bromopyridine (B30812) derivative and a propanoyl source. slideshare.net A common forward reaction corresponding to this disconnection is a Negishi or Stille coupling, where an organozinc or organotin derivative of 3-bromopyridine reacts with propanoyl chloride. Another possibility is the reaction of a Grignard reagent derived from a halogenated pyridine with a suitable acylating agent. nih.gov

C-Br Bond Disconnection: Disconnecting the C-Br bond suggests a synthesis route where the bromine atom is introduced onto the pyridine ring. youtube.comslideshare.net This can be achieved through electrophilic bromination of a suitable pyridine precursor. The timing of this bromination is a key strategic decision. Performing it early might deactivate the ring towards subsequent C-C bond formation, while a late-stage bromination might require careful control of regioselectivity.

Stereochemical Considerations in Analogous Systems and Asymmetric Synthesis Design

While the target molecule itself is achiral, the principles of stereochemistry become critical when considering the synthesis of analogous chiral molecules, such as the corresponding secondary alcohol. nih.gov The reduction of the ketone to an alcohol would create a chiral center.

The asymmetric reduction of pyridyl ketones to form optically active pyridyl alcohols is a well-established field. researchgate.netmdpi.com This is often achieved using chiral catalysts, such as those based on ruthenium or iridium, in asymmetric transfer hydrogenation or asymmetric hydrogenation reactions. researchgate.netmdpi.com The design of such a synthesis would involve selecting a suitable chiral ligand to control the stereochemical outcome of the reduction. nih.govmdpi.com

For instance, in a hypothetical synthesis of (R)-1-(3-Bromopyridin-4-yl)propan-1-ol, the final step would likely be the asymmetric reduction of this compound using a chiral reducing agent or a catalyst that delivers a hydride selectively to one face of the prochiral ketone. diva-portal.org The choice of catalyst and reaction conditions would be paramount in achieving high enantiomeric excess. acs.org

Applications of 1 3 Bromopyridin 4 Yl Propan 1 One in Advanced Organic Synthesis and Materials Science

Role as a Precursor for Diverse Heterocyclic Scaffolds

The strategic placement of the bromine atom and the ketone functionality makes 1-(3-bromopyridin-4-yl)propan-1-one an ideal starting material for the construction of more complex heterocyclic systems. The bromine atom serves as a handle for various cross-coupling reactions, while the ketone group can participate in a wide range of condensation and cyclization reactions.

Synthesis of Polyfunctionalized Pyridine (B92270) Derivatives

The bromo-substituent on the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allow for the formation of new carbon-carbon and carbon-nitrogen bonds, leading to a wide array of polyfunctionalized pyridine derivatives. wikipedia.orgnrochemistry.comwikipedia.org

For instance, the Suzuki-Miyaura coupling reaction allows for the introduction of aryl, heteroaryl, or alkyl groups by reacting the bromopyridine with a corresponding boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This methodology has been successfully applied to the synthesis of biaryl and heteroaryl-substituted pyridines, which are common motifs in pharmacologically active compounds. Similarly, the Sonogashira coupling facilitates the introduction of alkynyl groups, which can be further elaborated into more complex structures. nrochemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org The Buchwald-Hartwig amination provides a direct route to amino-substituted pyridines, which are also important pharmacophores. wikipedia.orglibretexts.orgchemspider.comorganic-chemistry.org

| Coupling Reaction | Reagent | Product Type |

| Suzuki-Miyaura | Organoboronic acid/ester | Aryl/heteroaryl/alkyl-substituted pyridines |

| Sonogashira | Terminal alkyne | Alkynyl-substituted pyridines |

| Buchwald-Hartwig | Amine | Amino-substituted pyridines |

Construction of Fused Pyridine Systems (e.g., thienopyridines)

The reactivity of the ketone and the bromopyridine moieties can be harnessed to construct fused heterocyclic systems, such as thienopyridines. Thienopyridines are a class of compounds with significant biological activity, including antiplatelet and anticancer properties. nih.govnih.govresearchgate.net

One potential synthetic route to thienopyridines from this compound could involve an initial functionalization at the bromine position, followed by a Gewald-type reaction or other cyclization strategies involving the ketone. For example, the introduction of a suitable side chain via a cross-coupling reaction could set the stage for an intramolecular cyclization to form the thiophene (B33073) ring fused to the pyridine core. While specific examples starting directly from this compound are not extensively documented, the general principles of thienopyridine synthesis suggest its viability as a precursor. researchgate.net

Contributions to Catalyst Design and Mechanistic Understanding

Pyridyl ketones, in general, have garnered interest in the field of catalysis, both as ligands for metal catalysts and as substrates for studying reaction mechanisms.

Substrate for Enantioselective Catalysis (e.g., hydrogenation of pyridyl ketones)

The enantioselective hydrogenation of prochiral ketones is a powerful tool for the synthesis of chiral alcohols, which are valuable building blocks for pharmaceuticals and other fine chemicals. Pyridyl ketones, including this compound, represent a class of substrates for such transformations. The development of efficient and highly enantioselective catalysts for the hydrogenation of these substrates is an active area of research. The electronic properties of the pyridine ring and the nature of the substituents can influence the stereochemical outcome of the reaction.

Exploration in Materials Science Applications (e.g., organic electronics, coordination chemistry ligands)

The structural features of this compound and its derivatives make them attractive candidates for applications in materials science.

The pyridyl ketone moiety can act as a ligand for metal ions, leading to the formation of coordination complexes. utas.edu.auacs.org The coordination chemistry of pyridyl ketones is rich and varied, with the potential to form mononuclear, dinuclear, and polynuclear complexes with interesting magnetic and photophysical properties. rsc.org The presence of the bromo substituent offers a site for further functionalization, allowing for the synthesis of more complex ligands and coordination polymers. mdpi.com

Furthermore, the extended π-systems that can be generated from this compound through cross-coupling reactions are of interest in the field of organic electronics. Aryl- and alkynyl-substituted pyridines can exhibit useful photoluminescent and charge-transport properties, making them potential components of organic light-emitting diodes (OLEDs) and other organic electronic devices.

Utility in Agrochemical and Specialty Chemical Development (Focus on Chemical Pathways)

The pyridine ring is a common scaffold in many agrochemicals, including herbicides, insecticides, and fungicides. The ability to functionalize this compound through various chemical pathways makes it a potentially valuable intermediate in the synthesis of new agrochemical candidates. For example, the introduction of specific substituents on the pyridine ring via cross-coupling reactions can modulate the biological activity of the resulting compounds. The ketone functionality can also be transformed into other functional groups, further expanding the range of accessible molecular architectures. While direct applications in commercial agrochemicals may not be widely reported, the chemical pathways available from this starting material align with the synthetic strategies used in agrochemical research and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.